REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([OH:13])=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C(Cl)(C(Cl)=O)=O.[CH2:20]([CH2:22][NH2:23])O.[OH-].COC(NS([N+](CC)(CC)CC)(=O)=O)=O>C(Cl)Cl.C1COCC1.CCOC(C)=O.CC#N.O>[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:11]3[O:13][CH2:20][CH2:22][N:23]=3)[CH2:9][CH2:10]2)=[CH:6][CH:7]=1 |f:3.4,8.9|
|
Name
|
|
Quantity
|
0.693 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C1(CC1)C(=O)O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(=O)Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
[OH-].COC(=O)NS(=O)(=O)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
EtOAc Hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under N2 for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Upon completion the reaction was concentrated on the rotary evaporator
|
Type
|
ADDITION
|
Details
|
diluted with CH2Cl2 (3 mL)
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude 1-(4-iodo-phenyl)-cyclopropanecarboxylic acid (2-hydroxy-ethyl)-amide was taken directly to the next reaction without further purification
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated to 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed with H2O (2×), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C1(CC1)C=1OCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.41 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |